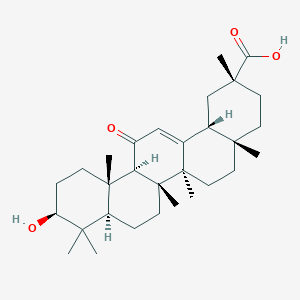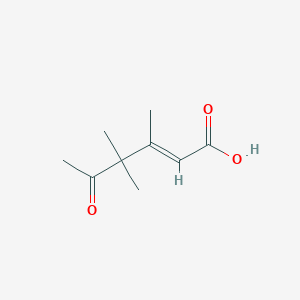
3,4,4-Trimethyl-5-oxo-2-hexenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethyl-5-oxo-2-hexenoic acid, also known as TMOHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMOHA is a yellow-colored crystalline solid that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid is not fully understood. However, studies have shown that 3,4,4-Trimethyl-5-oxo-2-hexenoic acid can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has also been found to scavenge free radicals, which are involved in oxidative stress.
Effets Biochimiques Et Physiologiques
3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,4,4-Trimethyl-5-oxo-2-hexenoic acid can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal studies, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to reduce the levels of blood glucose and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,4-Trimethyl-5-oxo-2-hexenoic acid in lab experiments is its low toxicity and high solubility in water and ethanol. However, one limitation of using 3,4,4-Trimethyl-5-oxo-2-hexenoic acid is its instability under certain conditions such as high temperature and acidic pH, which can affect its activity.
Orientations Futures
There are several future directions for the research of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid. One future direction is the development of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another future direction is the optimization of the synthesis method of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid to increase its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid and its potential applications in various fields.
Méthodes De Synthèse
3,4,4-Trimethyl-5-oxo-2-hexenoic acid can be synthesized through various methods, including the oxidation of 3,4,4-Trimethyl-2-hexenoic acid or the condensation of 3,4,4-Trimethyl-2-hexenal with malonic acid. The latter method involves the use of a catalyst such as piperidine and yields a higher yield of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid.
Applications De Recherche Scientifique
3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to have pesticidal properties, making it a potential alternative to synthetic pesticides. In food science, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to have flavor-enhancing properties, making it a potential ingredient in the food industry.
Propriétés
Numéro CAS |
14919-56-3 |
|---|---|
Nom du produit |
3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-6(5-8(11)12)9(3,4)7(2)10/h5H,1-4H3,(H,11,12)/b6-5+ |
Clé InChI |
SEWNGIZDLCBMTA-AATRIKPKSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C(C)(C)C(=O)C |
SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
SMILES canonique |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Autres numéros CAS |
90612-53-6 |
Synonymes |
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



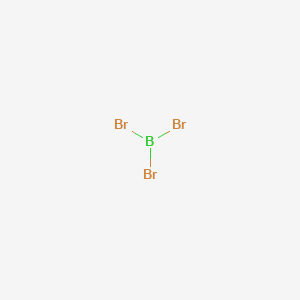
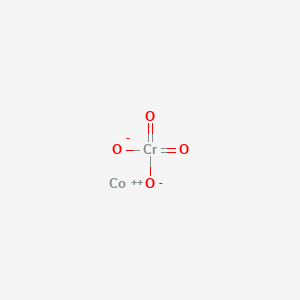
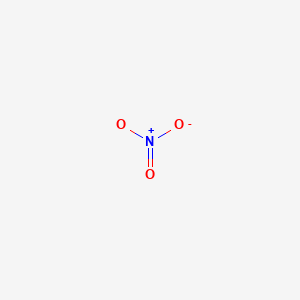
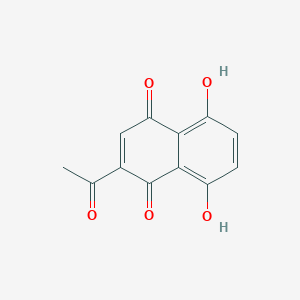

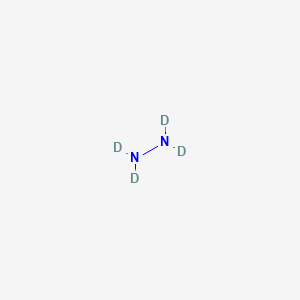
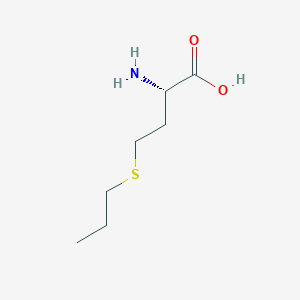
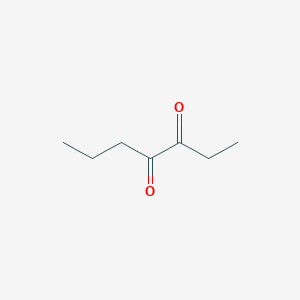
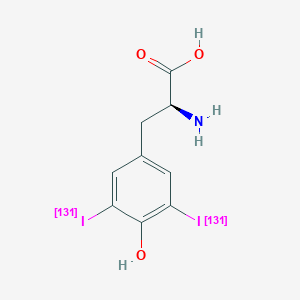
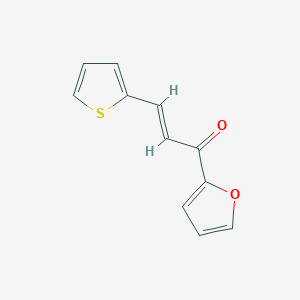
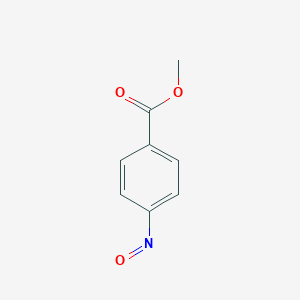

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
